ME 4-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE
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Overview
Description
ME 4-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE is a complex organic compound that features a pyridinyl group, a triazole ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-based ligands, have been synthesized and studied for their inhibitory activity against alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, making these compounds potential antidiabetic agents .
Mode of Action
Based on the studies of similar compounds, it can be inferred that it might interact with its targets (like alpha-amylase and alpha-glucosidase) and inhibit their activity . This inhibition could result in decreased breakdown of carbohydrates, leading to lower blood glucose levels .
Biochemical Pathways
The compound, by potentially inhibiting alpha-amylase and alpha-glucosidase, could affect the carbohydrate metabolism pathway . The inhibition of these enzymes would slow down the breakdown of complex carbohydrates into simple sugars, thus reducing the amount of glucose absorbed into the bloodstream .
Result of Action
The molecular and cellular effects of the compound’s action would likely be a decrease in the rate of carbohydrate breakdown and a subsequent reduction in blood glucose levels, given its potential inhibitory activity against alpha-amylase and alpha-glucosidase .
Preparation Methods
The synthesis of ME 4-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
ME 4-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and triazole rings, using reagents like alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
ME 4-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE can be compared to other compounds with similar structures, such as those containing pyridinyl or triazole groups. These similar compounds include:
- 4-((4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
- 4-((4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
Properties
IUPAC Name |
methyl 4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-15(22)12-6-4-11(5-7-12)9-18-21-14(19-20-16(21)24)13-3-2-8-17-10-13/h2-10H,1H3,(H,20,24)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAUKPBMVIBSC-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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